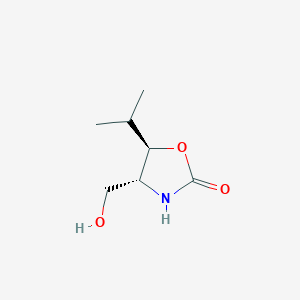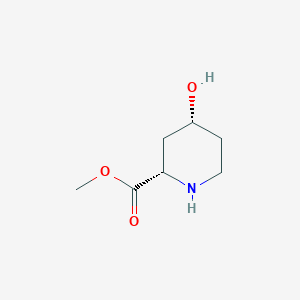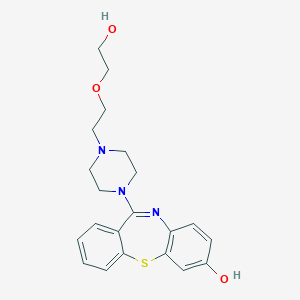
7-Hydroxy Quetiapine
Overview
Description
7-Hydroxy Quetiapine (7-OHQ) is an important metabolite of the atypical antipsychotic drug quetiapine. It is formed through the oxidation of quetiapine by cytochrome P450 2D6 (CYP2D6) in the liver. It is an important compound in the study of pharmacology, as it has been shown to have a number of beneficial effects in both laboratory and clinical studies.
Scientific Research Applications
Analysis and Detection Techniques
- UPLC–MS–MS Analysis : A study developed a method for analyzing Quetiapine and its metabolites, including 7-Hydroxy Quetiapine, in rat plasma and cerebrospinal fluid. This method helps in understanding the pharmacokinetics and distribution properties of these compounds (Tu, Xu, Xu, & Li, 2008).
- LC-MS/MS for Biological Fluids and Tissues : Another study developed a method for identifying and quantifying Quetiapine and its main metabolites, including this compound, across different biological matrices. This is essential for understanding the drug's distribution and potential toxic effects (Vignali, Freni, Magnani, Moretti, Siodambro, Groppi, Osculati, & Morini, 2019).
Pharmacokinetics and Metabolism
- Metabolism in Vivo : A research explored the metabolism of Quetiapine's active metabolite, N-Desalkylquetiapine, and found that 7-Hydroxy-N-Desalkylquetiapine is one of its metabolites. The study provides insights into the drug's metabolism and its pharmacologically active components (Bakken, Molden, Knutsen, Lunder, & Hermann, 2012).
- Multiple Dose Pharmacokinetics : A study focused on the pharmacokinetics of Quetiapine and its metabolites in patients with schizophrenia, including this compound, offering critical data on the drug's behavior in the human body (Li, Li, Cheng, Peng, Zhang, & Li, 2004).
Therapeutic and Biological Effects
- Sleep and Circadian Rhythms : A study investigated Quetiapine's impact on sleep, circadian rhythms, and emotional processing, providing insights into the therapeutic actions of Quetiapine and its metabolites on mental health (Rock, Goodwin, Wulff, Mctavish, & Harmer, 2016).
- Neurogenesis and Neuroprotection : Research has shown that Quetiapine reverses the suppression of hippocampal neurogenesis caused by stress, highlighting the potential neuroprotective effects of Quetiapine and its metabolites (Luo, Xu, & Li, 2005).
- Neutropenia and Agranulocytosis : A study explored the role of a Quetiapine metabolite, possibly this compound, in inducing neutropenia and agranulocytosis, contributing to the understanding of its adverse effects (Li & Cameron, 2012).
Mechanism of Action
Target of Action
7-Hydroxy Quetiapine is a primary active metabolite of Quetiapine, an atypical antipsychotic agent . The primary targets of this compound are dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in the regulation of mood and behavior.
Mode of Action
This antagonism could lead to changes in neurotransmitter levels, potentially alleviating symptoms of conditions like schizophrenia .
Biochemical Pathways
This compound is formed through the metabolic pathway involving CYP3A4 and CYP2D6 enzymes . CYP3A4 transforms Quetiapine into N-desalkyl quetiapine, also known as norquetiapine, which is further metabolized by CYP2D6 to form 7-Hydroxy N-alkylated quetiapine . CYP2D6 directly transforms Quetiapine into this compound .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, the maximum concentration (Cmax) of Quetiapine is reached within 1-2 hours . Quetiapine has a half-life of approximately 7 hours . It is metabolized mainly by CYP3A4 to form Quetiapine sulfoxide, and by CYP2D6 to form this compound .
Result of Action
The antagonism of D2 and 5HT2A receptors by this compound could lead to changes in neurotransmitter levels, potentially alleviating symptoms of conditions like schizophrenia . The blockade of D2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the individual’s genetic makeup, such as the presence of certain polymorphisms in the CYP3A4 and CYP2D6 genes, which can affect the metabolism and hence the effectiveness of the drug . Other factors like diet, age, sex, and concomitant medications can also influence the drug’s action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
7-Hydroxy Quetiapine interacts with various enzymes and proteins. It is formed by the CYP2D6 enzyme, which transforms Quetiapine into this compound . The pharmacological activity of this compound has not been specifically determined , but it is known to be an active metabolite .
Cellular Effects
Quetiapine, the parent compound, has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is reasonable to assume that this compound may have similar effects.
Molecular Mechanism
It is known that Quetiapine exerts its effects at the molecular level through various interactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an active metabolite, this compound may share some of these mechanisms.
Temporal Effects in Laboratory Settings
Quetiapine has been studied extensively, and it is known that its effects can change over time
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Quetiapine have shown that its effects can vary with different dosages .
Metabolic Pathways
This compound is involved in the metabolic pathways of the cytochrome P450 system. It is formed by the CYP2D6 enzyme, which transforms Quetiapine into this compound . Additionally, CYP3A4 is known to give rise to N-desalkylquetiapine, which is further metabolized by CYP2D6 to form 7-Hydroxy N-alkylated Quetiapine .
Transport and Distribution
Quetiapine is known to be extensively distributed in the body , and it is reasonable to assume that this compound may have a similar distribution.
properties
IUPAC Name |
6-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c25-12-14-27-13-11-23-7-9-24(10-8-23)21-17-3-1-2-4-19(17)28-20-15-16(26)5-6-18(20)22-21/h1-6,15,25-26H,7-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGVCHRFYPFJFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCCO)C2=NC3=C(C=C(C=C3)O)SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160886 | |
| Record name | ICI-214227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
139079-39-3 | |
| Record name | 7-Hydroxyquetiapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139079-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ICI-214227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139079393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ICI-214227 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 139079-39-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYQUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO2PHD1746 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 7-Hydroxy Quetiapine in the metabolism of Quetiapine?
A1: this compound is a major metabolite of the atypical antipsychotic drug Quetiapine. [, , ] While Quetiapine's primary metabolic pathway is sulfoxidation, resulting in Quetiapine Sulfoxide, 7-hydroxylation is another significant metabolic route. []
Q2: Which enzyme is primarily responsible for the formation of this compound?
A2: Research suggests that while CYP3A4 plays a key role in Quetiapine's overall metabolism, it is not the primary enzyme responsible for 7-hydroxylation. [] This contrasts with Quetiapine Sulfoxidation and N-dealkylation, which are primarily catalyzed by CYP3A4. []
Q3: How does the administration of erythromycin, a CYP3A4 inhibitor, affect this compound levels?
A3: Studies show that co-administration of erythromycin, a potent CYP3A4 inhibitor, leads to a significant increase in the elimination half-life (t1/2) of this compound. [] This suggests that while CYP3A4 may not be the main enzyme responsible for its formation, it likely plays a role in its subsequent metabolism.
Q4: What are the typical plasma concentrations of this compound observed in patients undergoing Quetiapine treatment?
A4: In a study involving Chinese patients with schizophrenia receiving a multiple-dose regimen of Quetiapine (200 mg twice daily), the average steady-state peak plasma concentration (Cmax(SS)) of this compound was found to be 58 ± 22 µg/L. [, ]
Q5: How does the elimination half-life of this compound compare to that of Quetiapine and its other metabolites?
A5: The elimination half-life of this compound is relatively similar to that of Quetiapine and its other metabolites, such as Quetiapine Sulfoxide and 7-hydroxy-N-desalkyl-quetiapine. [] In the study mentioned above, the average elimination half-life (t1/2) of this compound was approximately 8 hours. []
Q6: Can this compound be detected in vitreous humor, and what is its forensic significance?
A6: Yes, this compound can be detected in vitreous humor. [] This is relevant in forensic toxicology as vitreous humor can provide valuable information in postmortem investigations, particularly when blood samples are unavailable or compromised. []
Q7: Are there any known amino acid conjugates of this compound?
A7: Yes, research has described the synthesis of amino acid conjugates of this compound, specifically with phenylalanine. [] In these conjugates, the carboxyl group of phenylalanine is esterified with a hydroxyl group of this compound. [] The purpose and potential applications of these conjugates require further investigation.
Q8: What analytical techniques are commonly employed for the detection and quantification of this compound in biological samples?
A8: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a widely used analytical technique for measuring this compound concentrations in biological matrices like plasma. [, ] This method offers high sensitivity and selectivity, enabling the accurate quantification of Quetiapine and its metabolites in complex biological samples. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
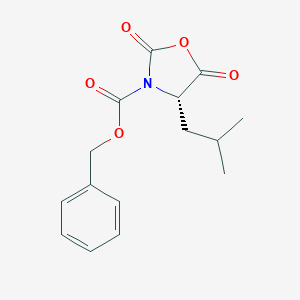

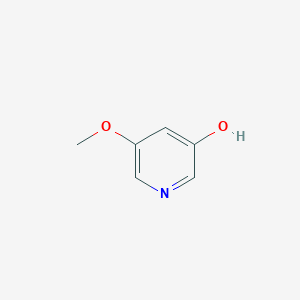
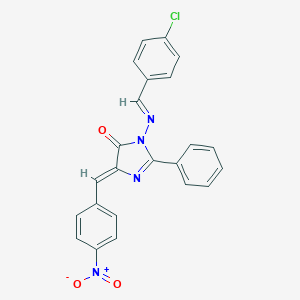
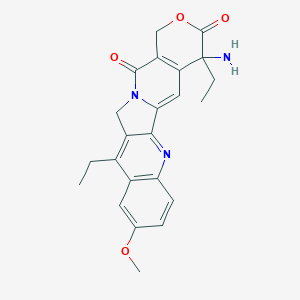
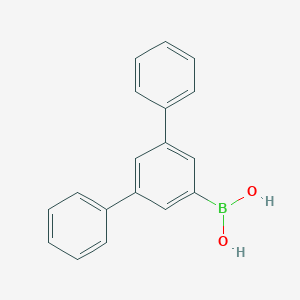

![3-methyl-5-pentyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide](/img/structure/B145478.png)
![(5Z)-5-[(2E,4E,6E)-tetradeca-2,4,6-trien-8,10-diynylidene]furan-2-one](/img/structure/B145482.png)
